![molecular formula C14H14N2O B456196 (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-2-PROPEN-1-ONE](/img/structure/B456196.png)
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-2-PROPEN-1-ONE
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-2-PROPEN-1-ONE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-4-yl)-propionic acid
- 5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone
- 1,3,4-Oxadiazole derivatives containing a pyrazole moiety
Uniqueness
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is unique due to its specific structural features and the presence of both pyrazole and propenone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N2O |
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Molecular Weight |
226.27g/mol |
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-13(10-16(2)15-11)8-9-14(17)12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8+ |
InChI Key |
AAYYSLIYNKMBPH-CMDGGOBGSA-N |
SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=CC=C2)C |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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